1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. The tert-butyl group attached to the nitrogen atom enhances its stability and solubility, making it a valuable compound in various scientific research and industrial applications.
Mechanism of Action
Target of Action
This compound is a heterocyclic aromatic compound, and such compounds are often involved in binding to multiple receptors . .
Mode of Action
It’s known that aromatic heterocycles like this compound can bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of 1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrazolopyridines with various functional groups.
Scientific Research Applications
1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.
tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6 (7H)-carboxylate: A closely related compound with a carboxylate group instead of a tert-butyl group.
Uniqueness
1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of the tert-butyl group, which enhances its stability and solubility. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-tert-butyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)13-9-4-5-11-6-8(9)7-12-13/h7,11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHREWMMPXVPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(CNCC2)C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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